Methyl 3-bromo-4-[(2-chloro-4-nitrobenzoyl)oxymethyl]benzoate
Description
Methyl 3-bromo-4-[(2-chloro-4-nitrobenzoyl)oxymethyl]benzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of multiple substituents on the benzene ring, including bromine, chlorine, and nitro groups, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
methyl 3-bromo-4-[(2-chloro-4-nitrobenzoyl)oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClNO6/c1-24-15(20)9-2-3-10(13(17)6-9)8-25-16(21)12-5-4-11(19(22)23)7-14(12)18/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCCYQPORWYRKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-[(2-chloro-4-nitrobenzoyl)oxymethyl]benzoate typically involves a multi-step process. One common approach is to start with the bromination of methyl benzoate to introduce the bromine substituent. This is followed by nitration to add the nitro group and chlorination to introduce the chlorine substituent. The final step involves the esterification of the resulting compound with 2-chloro-4-nitrobenzoyl chloride under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-[(2-chloro-4-nitrobenzoyl)oxymethyl]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4).
Chlorination: Chlorine (Cl2) or thionyl chloride (SOCl2).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of the corresponding amine derivative.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Methyl 3-bromo-4-[(2-chloro-4-nitrobenzoyl)oxymethyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-[(2-chloro-4-nitrobenzoyl)oxymethyl]benzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and chlorine substituents can engage in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobenzoate: Similar structure but lacks the nitro and chloro substituents.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of the nitro and chloro groups.
Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate: Similar functional groups but different substitution pattern.
Uniqueness
Methyl 3-bromo-4-[(2-chloro-4-nitrobenzoyl)oxymethyl]benzoate is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and potential biological activity. The combination of bromine, chlorine, and nitro groups on the benzene ring makes it a versatile compound for various applications in research and industry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
